

Application Notes and Protocols for Methyl N-acetylanthranilate in Fragrance Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl N-acetylanthranilate

Cat. No.: B181298

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-acetylanthranilate (CAS 2719-08-6) is an aromatic compound valued in the fragrance and flavor industry for its subtle and complex scent profile. Chemically, it is the methyl ester of N-acetylanthranilic acid. Its aroma is characterized as having mild fruity, powdery, and strawberry-like notes.^[1] This document provides detailed application notes, experimental protocols for its synthesis and analysis, and a summary of its key physicochemical properties to support its study and application in fragrance chemistry. While it is used as a fragrance and flavoring agent, it is important to distinguish it from the structurally similar Methyl N-methylanthranilate, which has faced regulatory scrutiny due to phototoxicity concerns.^{[2][3][4][5]}

Physicochemical and Olfactory Properties

Methyl N-acetylanthranilate is a white crystalline powder with a low odor strength.^[1] A comprehensive summary of its quantitative data is presented in the table below to facilitate easy comparison and reference.

Table 1: Quantitative Data for **Methyl N-acetylanthranilate**

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₁ NO ₃	[6]
Molecular Weight	193.20 g/mol	[6]
CAS Number	2719-08-6	[1]
Appearance	White powder	[7]
Melting Point	98.00 to 101.00 °C	[7]
Boiling Point	376.34 °C (estimated)	[7]
Flash Point	> 100 °C	[1]
Water Solubility	1847 mg/L at 25 °C (estimated)	[7]
logP (o/w)	1.650	[7]
Odor Profile	Fruity, powdery, strawberry	[1]
Odor Strength	Low	[1]
Substantivity on Smelling Strip	384 hours at 100%	[1]
Recommended Usage Level in Fragrance Concentrate	Up to 1.0%	[1]

Experimental Protocols

Synthesis of Methyl N-acetylanthranilate

The synthesis of **Methyl N-acetylanthranilate** is a two-step process involving the N-acetylation of anthranilic acid to form N-acetylanthranilic acid, followed by the Fischer esterification of the intermediate with methanol.

Protocol 3.1.1: Synthesis of N-acetylanthranilic Acid

This protocol is adapted from established laboratory procedures for the N-acetylation of anthranilic acid.[8][9][10]

Materials:

- Anthranilic acid
- Acetic anhydride
- Distilled water
- Methanol (for washing)
- Erlenmeyer flask (50 mL)
- Reflux condenser
- Heating mantle or hot plate
- Stir bar
- Beaker
- Büchner funnel and vacuum flask
- Filter paper

Procedure:

- In a 50 mL Erlenmeyer flask, combine 2.0 g of anthranilic acid and 6.0 mL of acetic anhydride.
- Add a stir bar and heat the mixture to a gentle boil for 15 minutes with stirring. The solid should dissolve.
- Remove the flask from the heat and allow it to cool to room temperature.
- Carefully add 2.0 mL of distilled water to the cooled mixture to hydrolyze the excess acetic anhydride.
- Gently heat the mixture again to just below boiling to ensure complete dissolution.

- Allow the solution to cool slowly to room temperature to promote the formation of large crystals of N-acetylanthranilic acid.
- Once crystallization is complete, cool the flask in an ice bath for 15-20 minutes.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold distilled water, followed by a small amount of cold methanol.
- Dry the crystals in a desiccator or a vacuum oven at low heat.

Protocol 3.1.2: Fischer Esterification to Yield **Methyl N-acetylanthranilate**

This protocol is a generalized procedure for Fischer esterification, adapted for the specific substrates.

Materials:

- N-acetylanthranilic acid (from Protocol 3.1.1)
- Methanol (anhydrous)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Round-bottom flask
- Reflux condenser
- Heating mantle with stirring

- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve the dried N-acetylanthranilic acid in an excess of anhydrous methanol (e.g., 20-30 mL per gram of acid).
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the solution while stirring.
- Attach a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in an organic solvent (e.g., 50 mL of diethyl ether).
- Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude **Methyl N-acetylanthranilate**.
- The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantification of **Methyl N-acetylanthranilate** in a fragrance oil matrix.

Materials and Equipment:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for fragrance analysis (e.g., DB-5ms or equivalent)
- Helium (carrier gas)
- **Methyl N-acetylanthranilate** standard
- Internal standard (e.g., a stable aromatic ester not present in the sample)
- Solvent for dilution (e.g., ethanol or dichloromethane)
- Volumetric flasks and pipettes
- Autosampler vials

Procedure:

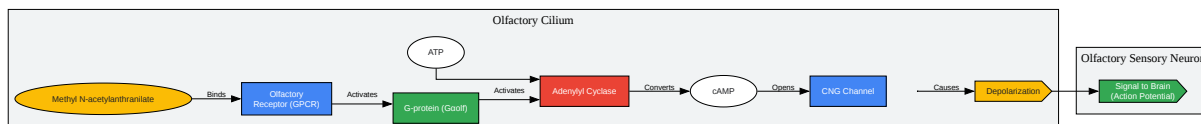
- Preparation of Standard Solutions: Prepare a stock solution of **Methyl N-acetylanthranilate** in the chosen solvent. From this stock solution, prepare a series of calibration standards of known concentrations. Add a constant, known concentration of the internal standard to each calibration standard.
- Sample Preparation: Accurately weigh a known amount of the fragrance oil sample and dissolve it in a known volume of the solvent. Add the same concentration of the internal standard as in the calibration standards.
- GC-MS Analysis:
 - Injection: Inject a small volume (e.g., 1 μ L) of each standard and the prepared sample into the GC-MS system.
 - Chromatographic Conditions: Use a suitable temperature program to achieve good separation of the analytes. A typical program might be:
 - Initial temperature: 60°C, hold for 2 minutes.

- Ramp: Increase to 280°C at a rate of 10°C/minute.
- Final hold: Hold at 280°C for 5 minutes.
- Mass Spectrometry Conditions: Operate the mass spectrometer in either full scan mode to identify the compound or in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity in quantification.
- Data Analysis:
 - Identify the peaks corresponding to **Methyl N-acetylanthranilate** and the internal standard based on their retention times and mass spectra.
 - Integrate the peak areas for both compounds in each chromatogram.
 - Construct a calibration curve by plotting the ratio of the peak area of **Methyl N-acetylanthranilate** to the peak area of the internal standard against the concentration of **Methyl N-acetylanthranilate** for the standard solutions.
 - Determine the concentration of **Methyl N-acetylanthranilate** in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.

Visualizations

General Olfactory Signal Transduction Pathway

The perception of odorants like **Methyl N-acetylanthranilate** begins with their interaction with olfactory receptors in the nasal epithelium. This triggers a signaling cascade that results in the transmission of an electrical signal to the brain.

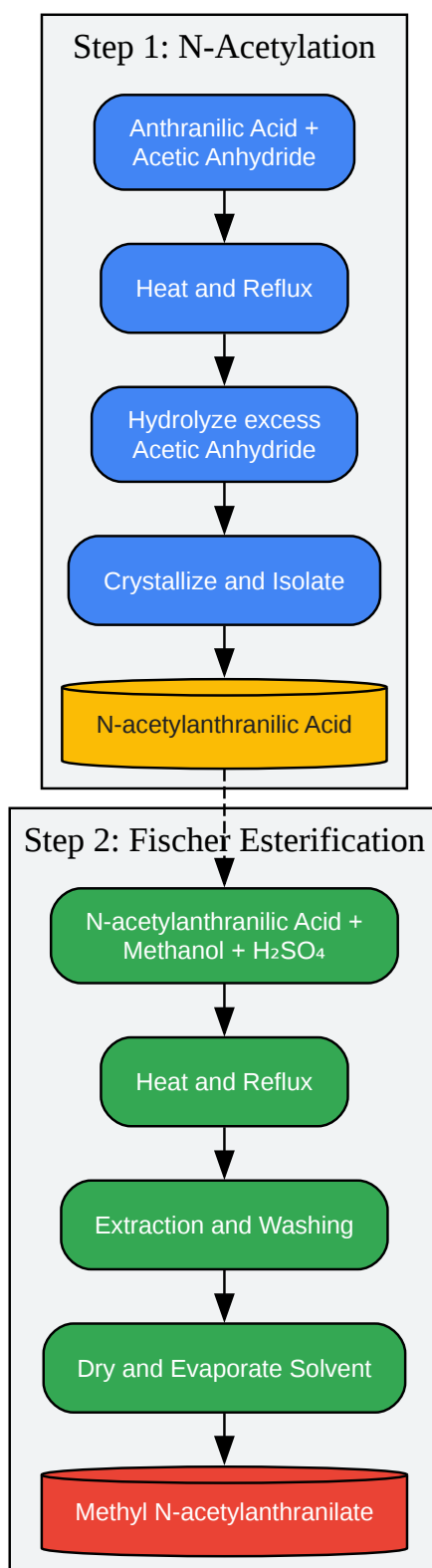


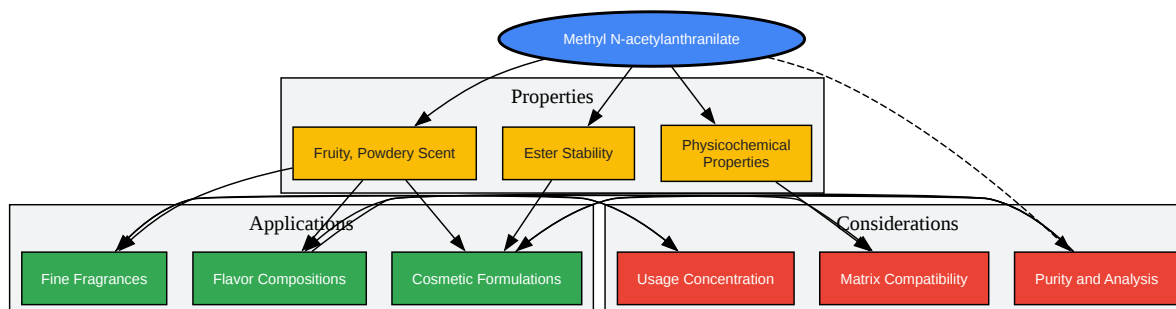
[Click to download full resolution via product page](#)

Caption: Generalized G-protein coupled olfactory signal transduction pathway.

Experimental Workflow for Synthesis

The synthesis of **Methyl N-acetylanthranilate** follows a clear two-step experimental workflow, from starting materials to the purified product.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acetyl methyl anthranilate, 2719-08-6 [thegoodscentcompany.com]
- 2. cosmeticscare.eu [cosmeticscare.eu]
- 3. Methyl-N-methylantranilate | EU Cosmetics Regulation Info [annelltd.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. METHYL-N-METHYLANTHRANILATE NEW CONDITIONS OF USE - Sozio [jesozio.com]
- 6. CAS 2719-08-6: Methyl N-acetylanthranilate | CymitQuimica [cymitquimica.com]
- 7. acetyl methyl anthranilate, 2719-08-6 [perflavory.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. N-Acetylanthranilic Acid: A Highly Triboluminescent Material - [www.rhodium.ws]
[chemistry.mdma.ch]
- 10. webassign.net [webassign.net]

- To cite this document: BenchChem. [Application Notes and Protocols for Methyl N-acetylanthranilate in Fragrance Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181298#use-of-methyl-n-acetylanthranilate-in-fragrance-chemistry-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com